molecular formula C23H18FN3O2 B11482176 1-ethyl-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-ethyl-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11482176
M. Wt: 387.4 g/mol
InChI Key: BCDSYKNZXJGBEU-UHFFFAOYSA-N
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Description

1-ethyl-3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that features a spiro linkage between an indole and a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the Fischer indolization reaction, followed by N-alkylation and subsequent cyclization to form the spiro linkage . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of reduced indole compounds.

Scientific Research Applications

1-ethyl-3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-3’-(4-fluorophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

Molecular Formula

C23H18FN3O2

Molecular Weight

387.4 g/mol

IUPAC Name

1'-ethyl-3-(4-fluorophenyl)spiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C23H18FN3O2/c1-2-26-20-10-6-4-8-18(20)23(22(26)29)25-19-9-5-3-7-17(19)21(28)27(23)16-13-11-15(24)12-14-16/h3-14,25H,2H2,1H3

InChI Key

BCDSYKNZXJGBEU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F

Origin of Product

United States

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